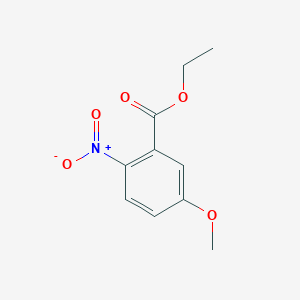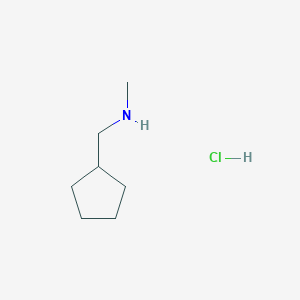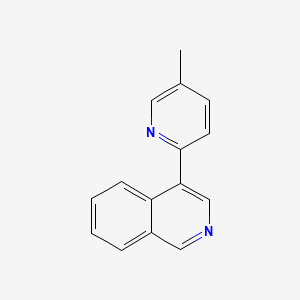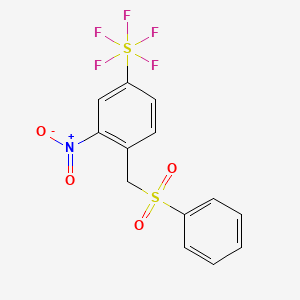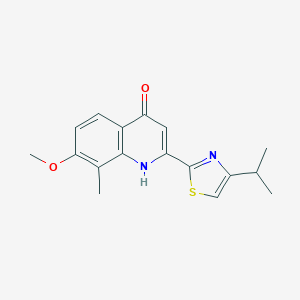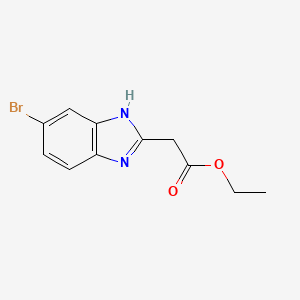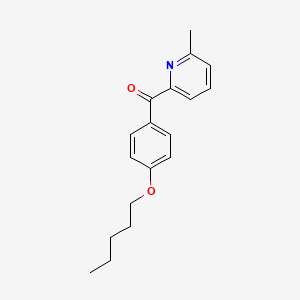
6-Metil-2-(4-pentiloxi-benzoyl)piridina
Descripción general
Descripción
6-Methyl-2-(4-pentyloxybenzoyl)pyridine is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . This compound is known for its unique structural features, which include a pyridine ring substituted with a methyl group at the 6-position and a 4-pentyloxybenzoyl group at the 2-position. It has shown promising biological and analytical properties.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
6-Metil-2-(4-pentiloxi-benzoyl)piridina: se utiliza en la síntesis orgánica como un bloque de construcción para crear moléculas complejas. Su núcleo de piridina es un andamiaje versátil que puede someterse a varias reacciones químicas, lo que lo hace valioso para la construcción de compuestos farmacológicamente activos .
Química Medicinal
En química medicinal, este compuesto sirve como precursor para la síntesis de candidatos a fármacos. Su motivo estructural se encuentra en muchos productos farmacéuticos, y las modificaciones en su anillo de piridina pueden conducir a nuevos compuestos con posibles efectos terapéuticos .
Ciencia de Materiales
Este producto químico encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos y cristales líquidos. Su estructura molecular permite la formación de fases ordenadas, que son esenciales para los materiales electrónicos y optoelectrónicos .
Química Agrícola
En el campo de la química agrícola, This compound se explora por su posible uso en la síntesis de pesticidas y herbicidas. Su capacidad para interactuar con varios objetivos biológicos se puede aprovechar para controlar plagas y malezas .
Química Analítica
Como reactivo analítico, este compuesto puede utilizarse para desarrollar nuevos métodos para la detección y cuantificación de analitos. Sus propiedades químicas le permiten formar complejos con metales y otras sustancias, lo que puede ser útil en cromatografía y espectroscopia .
Ciencias Ambientales
En las ciencias ambientales, los derivados de This compound se pueden estudiar por su impacto en los ecosistemas. Comprender sus productos de degradación y su interacción con los factores ambientales es crucial para evaluar su seguridad y sus efectos ecológicos .
Desarrollo de Compuestos Bioactivos
El derivado de piridina se investiga por su bioactividad. Se puede incorporar en compuestos que exhiben actividades antibacterianas, antifúngicas o insecticidas, contribuyendo al desarrollo de nuevos materiales bioactivos .
Diseño de Químicosensores
Finalmente, las características estructurales de este compuesto lo hacen adecuado para el diseño de químicosensores. Estos sensores pueden detectar la presencia de iones o moléculas específicos, lo cual es importante en varios campos, incluida la vigilancia ambiental y el diagnóstico .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for 6-Methyl-2-(4-pentyloxybenzoyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(4-pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
- Substitution
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Propiedades
IUPAC Name |
(6-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-11-9-15(10-12-16)18(20)17-8-6-7-14(2)19-17/h6-12H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSPPGAUNMOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218666 | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-50-8 | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


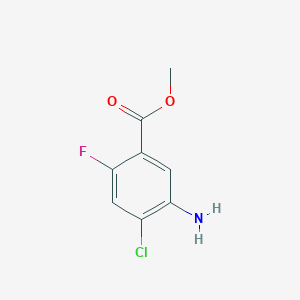
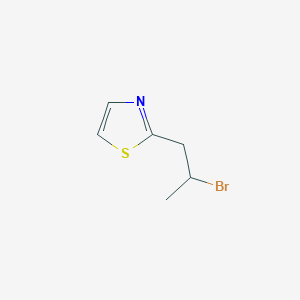


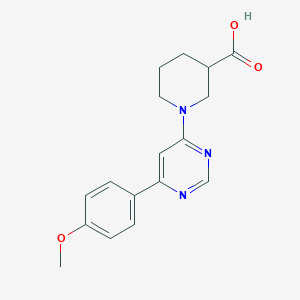
![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)
